molecular formula C10H8F6O B8221032 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol

Cat. No.: B8221032
M. Wt: 258.16 g/mol
InChI Key: OCEYWVZDXHTIIZ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol characterized by two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring and a hydroxyl-bearing ethyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing and hydrophobic properties imparted by the -CF₃ groups . Its synthesis typically involves the reduction of the corresponding ketone, 1-(2,4-bis(trifluoromethyl)phenyl)ethanone (CAS 237069-82-8), using reagents like Grignard compounds or catalytic hydrogenation .

Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-5,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEYWVZDXHTIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Grignard Reagent

The process begins with the preparation of a Grignard reagent from 2,4-bis(trifluoromethyl)bromobenzene and magnesium in tetrahydrofuran (THF) at 0–20°C. Key parameters include:

  • Solvent selection : THF is preferred due to its ability to stabilize the Grignard intermediate and facilitate exothermic reactions.

  • Magnesium form : Granules or turnings are recommended to minimize safety risks.

Reaction with Acetic Anhydride

The Grignard reagent is added to excess acetic anhydride to form the ketone intermediate. Critical considerations:

  • Molar ratio : A 1:1.2 molar ratio of Grignard reagent to acetic anhydride ensures high yields (reported at 93.7% for the 3,5-isomer).

  • Temperature control : Maintaining 0–10°C prevents side reactions such as bis-adduct formation.

Table 1: Reaction Conditions for Ketone Synthesis

ParameterOptimal Value
SolventTetrahydrofuran (THF)
Reaction Temperature0–10°C
Acetic Anhydride Equiv.1.2
Yield93.7% (3,5-isomer)

Reduction of Ketone to Alcohol

The conversion of 1-(2,4-bis(trifluoromethyl)phenyl)ethan-1-one to the target ethanol requires selective reduction. Two methods are prominent:

Catalytic Hydrogenation

Hydrogenation using palladium on carbon (Pd/C) under mild conditions (e.g., 0.5–1.2 MPa H₂, 90–100°C) achieves high selectivity. A parallel approach from CN101580474B, which reduces nitro groups to amines, suggests analogous conditions:

  • Catalyst loading : 10% Pd/C (2.1 g per 48.8 g substrate).

  • Reaction time : 5–6 hours at 90–100°C.

Table 2: Comparative Reduction Methods

MethodConditionsYield (Reported)
Catalytic Hydrogenation90°C, 1.2 MPa H₂, Pd/C97%
NaBH₄ Reduction0°C, THF85–90%

Purification and Isolation

Post-reaction workup is critical for removing byproducts such as dibrominated isomers (e.g., 1,2-dibromo-3,5-bis(trifluoromethyl)benzene). Key steps include:

  • Aqueous base wash : Sodium hydroxide (pH 8–8.5) removes excess acetic anhydride.

  • Solvent extraction : Tert-butyl methyl ether (TBME) isolates the product.

  • Distillation : Atmospheric distillation at 185–189°C yields a colorless oil.

Challenges in 2,4-Substituted Systems

The steric and electronic effects of 2,4-bis(trifluoromethyl) groups introduce unique challenges compared to 3,5-substituted analogs:

  • Steric hindrance : Ortho-substituents impede Grignard reagent formation, necessitating longer reaction times or elevated temperatures.

  • Electron-withdrawing effects : Reduced nucleophilicity of the aryl bromide may require activated magnesium or ultrasonic agitation.

Scalability and Industrial Feasibility

The Grignard-acetic anhydride method is inherently scalable, as demonstrated by the 500 mmol synthesis in US6350915B1. Critical factors for industrial adoption include:

  • Solvent recovery : THF and TBME can be recycled via distillation.

  • Catalyst reuse : Pd/C filtration and reactivation reduce costs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Key Differences :

  • Substituent Positioning : The 3,5-isomer has -CF₃ groups at meta positions, reducing steric hindrance compared to the ortho/para arrangement in the 2,4-isomer. This difference influences reactivity in substitution reactions and catalytic processes .
  • Applications : The 3,5-isomer is a key intermediate in synthesizing Aprepitant (an antiemetic drug), whereas the 2,4-isomer’s applications are less documented but likely involve niche pharmaceutical or material science uses .
  • Synthesis : The 3,5-isomer is produced via asymmetric catalysis or enzymatic resolution, while the 2,4-isomer is derived from directed ortho-metalation or Friedel-Crafts acylation followed by reduction .
Table 1: Structural and Functional Comparison
Property 1-(2,4-Bis(trifluoromethyl)phenyl)ethanol 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
CAS Number Not explicitly listed (precursor: 237069-82-8) 22038-86-4 (R-enantiomer)
Molecular Formula C₁₀H₈F₆O C₁₀H₈F₆O
Key Applications Undocumented (potential intermediates) Aprepitant synthesis
Synthesis Method Reduction of 2,4-bis-CF₃ acetophenone Asymmetric hydrogenation
Commercial Availability Limited Available (e.g., Thermo Scientific)

Ketone Precursors

1-(2,4-Bis(trifluoromethyl)phenyl)ethanone (CAS 237069-82-8):

  • Role: Serves as the direct precursor to the ethanol derivative.
  • Reactivity : The ketone is more electrophilic due to the electron-withdrawing -CF₃ groups, facilitating nucleophilic additions (e.g., Grignard reactions) .

Other Fluorinated Ethanol Derivatives

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 224,1316)
  • Structural Difference : Contains a difluorinated ethyl chain and a single -CF₃ group.
  • Properties: Increased hydrophobicity but reduced steric bulk compared to the bis-CF₃ ethanol derivatives .
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5)
  • Functionalization: Bromine substitution enables cross-coupling reactions, unlike the non-halogenated 2,4-bis-CF₃ ethanol .

Electronic and Steric Effects

  • The 2,4-bis-CF₃ arrangement creates a highly electron-deficient aromatic ring, enhancing resistance to oxidative degradation but complicating electrophilic substitution .
  • The 3,5-isomer’s meta substitution allows better regioselectivity in catalytic reactions .

Biological Activity

1-(2,4-Bis(trifluoromethyl)phenyl)ethanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of trifluoromethyl groups enhances its lipophilicity, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

  • Chemical Formula : C₉H₉F₆O
  • Molecular Weight : 228.16 g/mol
  • Structure : The compound features a central ethanol moiety with two trifluoromethyl groups attached to a phenyl ring, enhancing its chemical stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.
  • Metabolic Stability : The trifluoromethyl groups contribute to the compound's metabolic stability, potentially prolonging its action within the body .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer). Results indicated significant inhibition of cell growth, with IC₅₀ values ranging between 15 µM to 150 µM across different lines .
Cell LineIC₅₀ (µM)% Inhibition
MCF-75070%
A-5493080%
HeLa4575%

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. It serves as a chiral building block in the synthesis of neuroprotective pharmaceuticals. Studies indicate that derivatives of this compound can enhance neuronal survival under stress conditions by modulating neuroinflammatory responses .

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various pathogens. The compound exhibited effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on RKO (colon cancer) cells revealed a notable reduction in cell viability. The researchers reported an IC₅₀ value of approximately 25 µM after 48 hours of treatment, indicating strong anticancer properties.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results showed that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells, supporting its potential role in neurodegenerative disease therapies .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2,4-bis(trifluoromethyl)phenyl)ethanol?

The compound can be synthesized via Friedel-Crafts acylation followed by ketone reduction :

  • Step 1 : React 2,4-bis(trifluoromethyl)benzene with acetyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4-bis(trifluoromethyl)phenyl)ethanone .
  • Step 2 : Reduce the ketone to the secondary alcohol using NaBH₄ or enantioselective catalysts (e.g., Ru-based catalysts) for chiral resolution .
    Key considerations : Monitor reaction temperature to avoid trifluoromethyl group degradation. Use anhydrous conditions for Lewis acid stability.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group positions (δ ~ -60 to -70 ppm) and ¹H NMR for hydroxyl proton identification (broad peak at δ ~2-5 ppm) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability. For example, analogous compounds like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol melt at 53–58°C .
  • Chromatography : GC-MS or HPLC to assess purity and enantiomeric excess (if applicable) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
  • Storage : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation. Stabilize ethanol solutions at ≤ -20°C for long-term storage .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for fluorinated organic compounds .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for enantiomeric forms of this compound?

  • Chiral resolution : Use chiral auxiliaries or enzymatic reduction. For example, (R)- or (S)-selective alcohol dehydrogenases can yield >99% enantiomeric excess (e.e.) .
  • Asymmetric catalysis : Employ Ru-PNNP or Jacobsen catalysts for dynamic kinetic resolution .
    Validation : Confirm e.e. via chiral GC or polarimetry .

Q. What computational methods are effective for predicting reactivity and stability?

  • Density Functional Theory (DFT) : Model trifluoromethyl group effects on electronic structure and reaction pathways (e.g., Hammett parameters for substituent effects) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. DCM for solubility) .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Case study : Compare 2,4- vs. 3,5-bis(trifluoromethyl)phenyl analogs. The 2,4-substitution may enhance steric hindrance, reducing metabolic degradation in enzyme inhibition assays .
  • Experimental design : Use SAR (Structure-Activity Relationship) studies with fluorinated analogs to map pharmacophore requirements .

Q. How can researchers resolve contradictions in reported spectroscopic data?

  • Cross-validation : Compare ¹H/¹³C NMR data from multiple sources (e.g., NIST, PubChem) .
  • X-ray crystallography : Resolve ambiguities in molecular conformation (e.g., hydroxyl group orientation) .

Q. What role does this compound play in catalytic applications?

  • Ligand design : The hydroxyl and trifluoromethyl groups can coordinate transition metals (e.g., Pd or Cu) for cross-coupling reactions .
  • Case study : Analogous compounds act as intermediates in Suzuki-Miyaura couplings for biaryl synthesis .

Q. What analytical challenges arise due to fluorinated substituents?

  • Mass spectrometry : Fragmentation patterns of trifluoromethyl groups complicate molecular ion detection. Use high-resolution MS (HRMS) for accurate mass determination .
  • Chromatography : Optimize reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to improve peak symmetry .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Use immobilized Lewis acids (e.g., Fe³⁺-clay) to reduce waste .

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